8-Iodo-2,6-dimethyloct-1-ene

Description

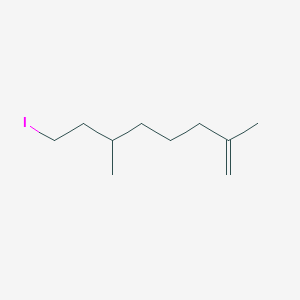

8-Iodo-2,6-dimethyloct-1-ene (C₁₀H₁₇I) is an aliphatic iodoalkene characterized by a terminal double bond (oct-1-ene), methyl groups at positions 2 and 6, and an iodine atom at position 6. Structurally, it can be represented as CH₂=CH–C(CH₃)₂–CH₂–CH₂–CH(CH₃)–CH₂–I. This compound is of interest in organic synthesis due to the iodine atom’s role as a leaving group or electrophilic site in cross-coupling reactions (e.g., Heck or Suzuki reactions). Its reactivity is influenced by the electron-withdrawing nature of the iodine substituent and steric effects from the methyl groups.

Properties

CAS No. |

53953-31-4 |

|---|---|

Molecular Formula |

C10H19I |

Molecular Weight |

266.16 g/mol |

IUPAC Name |

8-iodo-2,6-dimethyloct-1-ene |

InChI |

InChI=1S/C10H19I/c1-9(2)5-4-6-10(3)7-8-11/h10H,1,4-8H2,2-3H3 |

InChI Key |

DDGFMCKBZAUGTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(=C)C)CCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-2,6-dimethyloct-1-ene can be achieved through several methods. One common approach involves the iodination of 2,6-dimethyloct-1-ene using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective iodination at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-2,6-dimethyloct-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the iodine atom can yield the parent hydrocarbon, 2,6-dimethyloct-1-ene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of 2,6-dimethyloct-1-ene.

Scientific Research Applications

Chemistry: 8-Iodo-2,6-dimethyloct-1-ene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the preparation of complex molecules .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated hydrocarbons on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 8-Iodo-2,6-dimethyloct-1-ene involves its ability to undergo various chemical transformations. The iodine atom serves as a reactive site for nucleophilic substitution, while the double bond allows for addition reactions. These properties enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene

This compound shares the same carbon skeleton as 8-Iodo-2,6-dimethyloct-1-ene but replaces the iodine atom with an ethoxyethoxy group (–O–CH(CH₂OCH₂CH₃)). Key differences include:

- Reactivity : The ethoxyethoxy group is hydrolytically labile under acidic conditions, making it useful as a protecting group for alcohols. In contrast, the iodo group participates in nucleophilic substitutions or transition-metal-catalyzed reactions .

- The iodine atom, however, exerts an electron-withdrawing inductive effect, polarizing the C–I bond for cleavage .

SCH23982 (8-Iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine)

Though SCH23982 also contains an iodine substituent, its benzazepine core and aromatic phenyl group differentiate it fundamentally from the aliphatic this compound. SCH23982 is a dopamine receptor ligand, highlighting iodine’s utility in bioactive molecule design. This contrast underscores iodine’s versatility: in aliphatic systems, it enhances synthetic utility, while in heterocycles, it fine-tunes receptor binding .

General Comparison with Halogenated Alkenes

- Bond Strength : C–I bonds are weaker than C–Br or C–Cl bonds, favoring easier substitution.

- Steric Demand : Iodine’s larger atomic radius may hinder reactions at crowded positions, though the methyl groups in this compound likely dominate steric effects.

Data Table: Structural and Functional Comparison

Notes and Limitations

The ethoxyethoxy derivative and SCH23982 illustrate substituent effects but belong to distinct chemical classes.

Recommendations : Further investigation into synthetic applications (e.g., catalytic coupling efficiency) and stability under varying conditions (light, temperature) is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.